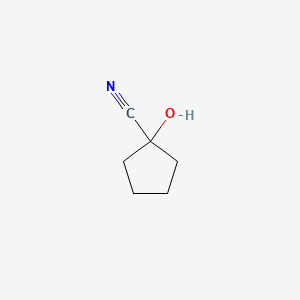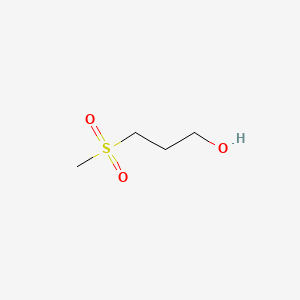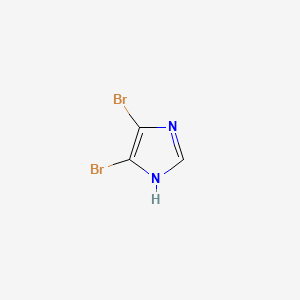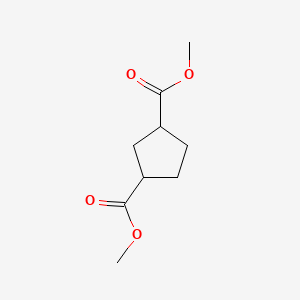
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
Descripción general
Descripción
“3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole” is a chemical compound that has been used as a starting material in the synthesis of a series of 1,3,4-thiadiazole derivatives . These derivatives have been evaluated as potent antimicrobial agents .
Synthesis Analysis
The compound has been synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide afforded 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis
The molecular structure of “3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole” has been characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis
The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
3,5-dimethyl-1-(4-nitrophenyl)pyrazole (DMNP) is an excellent nonlinear optical material . A weak absorption of laser light by a nonlinear optical crystal causes a noticeable temperature rise in the crystal. Such absorption may undesirably shift the refractive indices (some optical characteristics) of the crystal . DMNP was deuterated to suppress its absorption in the 1 μm wavelength region .
Oxidation of Alcohols
3,5-Dimethyl-1H-pyrazole is combined with Chromium (VI) oxide, is a valuable reagent for oxidation of primary and secondary alcohols to carbonyl compounds .
Preparation of Cross-Conjugated Monomeric Betaines
It reacts with malonic esters to give a family of cross-conjugated monomeric betaines .
Preparation of Pyrazolato Ligated Complexes
It is a common reagent for the preparation of pyrazolato ligated complexes .
Precursor to a Variety of Ligands
It is a precursor to a variety of ligands that are widely studied in coordination chemistry including trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine .
Mecanismo De Acción
Target of Action
The primary target of the compound 3,5-dimethyl-1-(4-nitrophenyl)pyrazole is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and 4B . These enzymes play a crucial role in hydrolyzing the second messenger cAMP, which is a key regulator of many important physiological processes .
Mode of Action
3,5-dimethyl-1-(4-nitrophenyl)pyrazole interacts with its targets, the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and 4B, by hydrolyzing the second messenger cAMP . This action results in the regulation of many important physiological processes .
Biochemical Pathways
The biochemical pathway affected by 3,5-dimethyl-1-(4-nitrophenyl)pyrazole involves the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and 4B . The downstream effects of this interaction include the regulation of many important physiological processes .
Result of Action
The molecular and cellular effects of the action of 3,5-dimethyl-1-(4-nitrophenyl)pyrazole involve the regulation of many important physiological processes through the hydrolysis of the second messenger cAMP .
Action Environment
The action, efficacy, and stability of 3,5-dimethyl-1-(4-nitrophenyl)pyrazole can be influenced by environmental factors. For instance, in the context of nonlinear optical materials, the absorption of laser light by a crystal of 3,5-dimethyl-1-(4-nitrophenyl)pyrazole can cause a noticeable temperature rise in the crystal . This absorption may undesirably shift the refractive indices of the crystal . To suppress its absorption in the 1 μm wavelength region, the compound was deuterated .
Propiedades
IUPAC Name |
3,5-dimethyl-1-(4-nitrophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-7-9(2)13(12-8)10-3-5-11(6-4-10)14(15)16/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPBJGVRVXWECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291403 | |
| Record name | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |
CAS RN |
13788-94-8 | |
| Record name | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13788-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13788-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes DMNP a suitable candidate for nonlinear optical applications?
A1: DMNP exhibits a high nonlinear optical coefficient, making it efficient at frequency conversion processes like second harmonic generation (SHG). [] This means that DMNP can be used to generate light at a new frequency, which is double the frequency of the incident light. This property is valuable for applications like compact visible light sources. []
Q2: What is a major drawback of using DMNP in optical applications, and how can it be addressed?
A2: A significant challenge with DMNP is its absorption of laser light, leading to undesirable temperature increases within the crystal and affecting its optical properties. [] To mitigate this, researchers have explored deuterating DMNP. Deuteration involves replacing hydrogen atoms with deuterium, a heavier isotope. Studies have shown that deuterating the pyrazole ring, particularly the methyl groups, effectively reduces infrared absorption, thus minimizing temperature increases under laser irradiation. []
Q3: Has any research focused on manipulating the structure of DMNP for specific optical applications?
A3: Yes, researchers have successfully employed electron-beam writing to fabricate periodic structures within DMNP waveguides. [] This technique allows for the creation of regions with tailored optical properties within the material. By controlling the irradiation, DMNP can be transformed into an amorphous phase lacking optical anisotropy, effectively creating areas with zero SHG coefficients. [] This precise control over structure allows for the fabrication of quasi-phase-matched devices, enhancing the efficiency of SHG within the material.
Q4: What is the crystal structure of DMNP, and how does it influence its properties?
A4: DMNP crystallizes in a structure where the benzene and pyrazole rings are not perfectly aligned, exhibiting a dihedral angle of 31.38° between them. [] This non-planar conformation is noteworthy as it influences the molecule's overall polarity and, consequently, its nonlinear optical properties. Additionally, the nitro group lies almost coplanar with the benzene ring. [] This structural feature further contributes to the molecule's polarity and its ability to interact with light.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



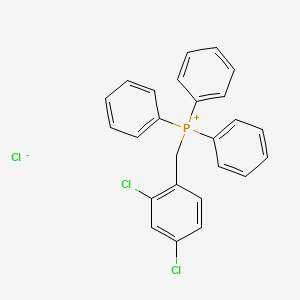







![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)
